5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde
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Overview
Description
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde is not fully understood. However, studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound acts as a fluorescent probe by binding to metal ions and undergoing a structural change that results in fluorescence emission.
Biochemical and Physiological Effects:
Studies have reported that this compound has anticancer activity by inhibiting the growth of cancer cells. It has been suggested that this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, this compound has been reported to have antifungal activity against various fungal strains. It has also been suggested that this compound acts as a fluorescent probe by binding to metal ions and undergoing a structural change that results in fluorescence emission.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde in lab experiments is its potential applications in various fields of science. This compound has been reported to have anticancer activity, antifungal activity, and potential use as a fluorescent probe for detecting metal ions. Additionally, this compound can be synthesized using various methods and has been reported to yield in good amounts. One of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions for the study of 5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde. One direction is to further study its potential applications as a fluorescent probe for detecting metal ions. Another direction is to study its mechanism of action to fully understand its biochemical and physiological effects. Additionally, further studies are needed to explore the potential use of this compound in drug development and its potential as a therapeutic agent.
Synthesis Methods
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been synthesized using various methods. One of the most common methods involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by bromination using N-bromosuccinimide (NBS) and oxidation with potassium permanganate. Another method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-amino-5-bromo-2-pyrazole in the presence of acetic acid. Both methods have been reported to yield this compound in good yields.
Scientific Research Applications
5-Bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde has been studied for its potential applications in various fields of science. This compound has been reported to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. Additionally, this compound has been reported to have antifungal activity against various fungal strains.
properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGNNZJDBZRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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